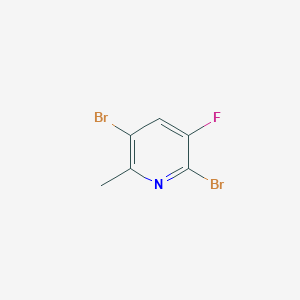
2,5-Dibromo-3-fluoro-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3-fluoro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2FN This compound is of interest due to its unique chemical properties, which arise from the presence of bromine and fluorine atoms on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-fluoro-6-methylpyridine typically involves the halogenation of a pyridine precursor. One common method is the bromination of 3-fluoro-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3-fluoro-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the halogenated pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Applications De Recherche Scientifique
2,5-Dibromo-3-fluoro-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated pyridines on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3-fluoro-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibromo-6-methylpyridine
- 3-Fluoro-6-methylpyridine
- 2,5-Dibromo-3-chloro-6-methylpyridine
Uniqueness
2,5-Dibromo-3-fluoro-6-methylpyridine is unique due to the combination of bromine and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability compared to other halogenated pyridines. The presence of both bromine and fluorine atoms also allows for selective functionalization, making the compound a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H4Br2FN |
|---|---|
Poids moléculaire |
268.91 g/mol |
Nom IUPAC |
2,5-dibromo-3-fluoro-6-methylpyridine |
InChI |
InChI=1S/C6H4Br2FN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 |
Clé InChI |
DQDRXDFYVNRJLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=N1)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


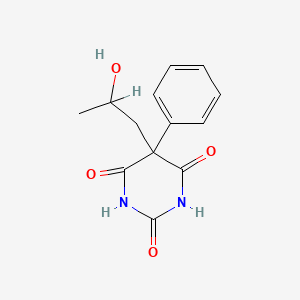
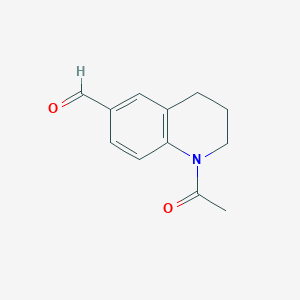
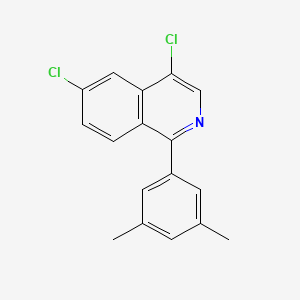
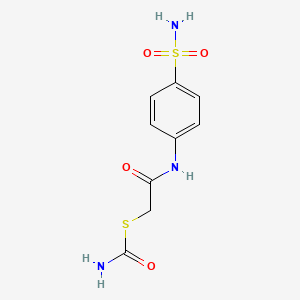
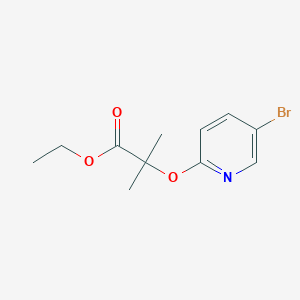
![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
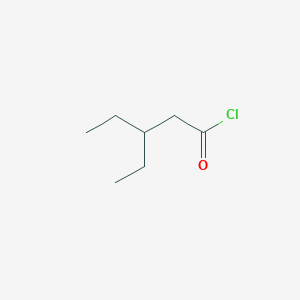
![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)
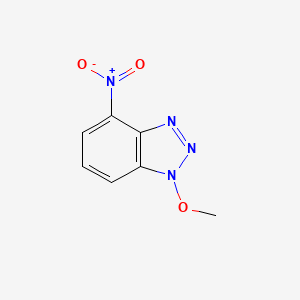
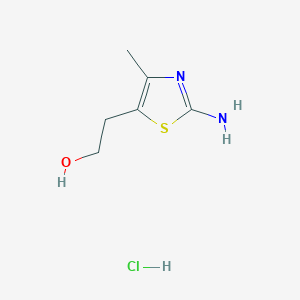

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
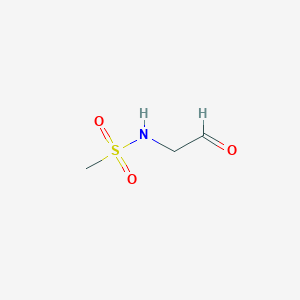
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
